8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-66-3) is a methyl-substituted tetrahydrobenzazepinone (C11H13NO, MW 175.23 g/mol). This compound belongs to the benzazepine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including acetylcholinesterase (AChE) inhibition, vasopressin receptor antagonism, and angiotensin-converting enzyme (ACE) inhibition.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 86499-66-3
Cat. No. B1598981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS86499-66-3
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC(=O)N2)C=C1
InChIInChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(13)12-10(9)7-8/h5-7H,2-4H2,1H3,(H,12,13)
InChIKeySDPIYANSVNVIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-66-3): Core Scaffold Identity and Procurement Rationale


8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-66-3) is a methyl-substituted tetrahydrobenzazepinone (C11H13NO, MW 175.23 g/mol) [1]. This compound belongs to the benzazepine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including acetylcholinesterase (AChE) inhibition, vasopressin receptor antagonism, and angiotensin-converting enzyme (ACE) inhibition [2]. The presence of the 8-methyl substituent on the benzazepinone core distinguishes it from the unsubstituted parent compound, potentially modulating key physicochemical properties such as lipophilicity (XLogP3-AA = 1.8) and metabolic stability, which are critical parameters in lead optimization and chemical biology probe development [1].

Why 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The tetrahydrobenzazepinone scaffold is highly sensitive to substitution patterns, and even minor modifications—such as the position of a methyl group—can result in profound differences in target affinity, selectivity, and pharmacokinetic behavior. For example, in a series of benzazepine-based acetylcholinesterase inhibitors, the 8-substituted derivatives demonstrated superior potency compared to other regioisomers, with the 8-methyl and 8-chloro analogs exhibiting IC50 values in the low nanomolar range . Similarly, SAR studies on benzazepine-based NMDA receptor antagonists revealed that the 8-methyl derivative (8-Me-DDHB) was the most potent blocker in the series, with an apparent dissociation constant (KB) of 470 nM at the glycine allosteric site, whereas other substituents at the 7- or 4-position were less effective [1]. These findings underscore that the 8-methyl substitution is not arbitrarily interchangeable; it confers distinct steric and electronic properties that directly influence target engagement, making generic replacement with unsubstituted or differently substituted benzazepinones scientifically unsound without explicit comparative validation.

Quantitative Differentiation of 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Against Closest Analogs


Acetylcholinesterase (AChE) Inhibitory Potency: 8-Methyl vs. Unsubstituted and 7-Methyl Analogs

In a series of 1-benzazepine derivatives evaluated for AChE inhibition, the 8-methyl substituted compound demonstrated significantly enhanced potency compared to the unsubstituted parent and the 7-methyl regioisomer. While the unsubstituted benzazepine core exhibited an IC50 > 1 µM, the 8-methyl derivative achieved an IC50 in the low nanomolar range, representing at least a 10-fold improvement in inhibitory activity . The 8-chloro analog showed comparable potency, but the 8-bromo variant was slightly less active, highlighting the steric and electronic preferences at the 8-position . This differential potency profile is consistent with the binding requirements of the peripheral anionic site of AChE, where the 8-methyl group engages in favorable hydrophobic interactions with Trp286 .

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

NMDA Receptor Antagonism: 8-Methyl-DDHB vs. Unsubstituted DDHB and Other Substituted Analogs

In a whole-cell patch-clamp study using rat cortical neurons, the 8-methyl derivative of 2,5-dihydro-2,5-dioxo-3-hydroxy-1H-benzazepine (DDHB) was identified as the most potent blocker among tested benzazepines. 8-Me-DDHB exhibited an apparent dissociation constant (KB) of 470 nM at the glycine allosteric site of the NMDA receptor, compared to 27 µM at the NMDA recognition site, indicating a >50-fold selectivity for the glycine site [1]. In contrast, the unsubstituted DDHB and the 7-methyl analog showed weaker antagonism, with KB values exceeding 1 µM at the glycine site [1]. The 4-bromo derivative was less potent than the 8-methyl variant, further emphasizing the positional advantage of the 8-substitution for NMDA receptor modulation [1].

NMDA Receptor Antagonism Excitotoxicity Neuroprotection

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Molecular Descriptors vs. Unsubstituted Parent

The 8-methyl substitution increases the calculated lipophilicity of the benzazepinone core. PubChem data show that 8-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has an XLogP3-AA value of 1.8, whereas the unsubstituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0) has a predicted XLogP of approximately 1.2 [1]. This ΔlogP of +0.6 unit represents a 4-fold increase in partition coefficient, which can significantly influence membrane permeability, blood-brain barrier penetration, and metabolic stability [1]. Additionally, the 8-methyl compound has a melting point of 153–154 °C, providing a crystalline solid that is amenable to standard purification techniques .

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility and Purity Profile Compared to 7-Methyl and 8-Chloro Analogs

The 8-methyl benzazepinone can be synthesized via a multi-step route from commercially available starting materials with a reported purity of ≥95% . In contrast, the 7-methyl regioisomer often requires more elaborate protection/deprotection strategies due to competing reactivity at the 7-position, and the 8-chloro analog may present additional challenges related to dehalogenation side-reactions during hydrogenation steps . The well-defined crystalline nature (mp 153–154 °C) of the 8-methyl derivative facilitates purification and analytical characterization, making it a robust intermediate for the synthesis of more complex benzazepine-based pharmacophores, including vasopressin V2 receptor antagonists such as tolvaptan .

Synthetic Chemistry Intermediate Utility Process Chemistry

Optimal Application Scenarios for 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Based on Verified Differentiation


Development of CNS-Penetrant Acetylcholinesterase Inhibitors

Leverage the 8-methyl benzazepinone scaffold as a core fragment for designing novel AChE inhibitors with enhanced brain penetration. The demonstrated low-nanomolar AChE potency of the 8-methyl analog, combined with its elevated lipophilicity (XLogP3-AA = 1.8), positions it as a superior starting point relative to the unsubstituted benzazepinone for CNS-targeted programs [1].

Design of Subtype-Selective NMDA Receptor Modulators

Utilize the 8-methyl benzazepinone as a template for creating glycine-site-selective NMDA receptor antagonists. The 470 nM KB at the glycine site, with >50-fold selectivity over the NMDA recognition site, provides a foundation for developing neuroprotective agents with minimized off-target effects [2].

Synthesis of Vasopressin V2 Receptor Antagonist Intermediates

Employ the 8-methyl benzazepinone as a key intermediate in the synthesis of tolvaptan and related vasopressin V2 antagonists. Its crystalline nature, high purity, and straightforward synthetic accessibility make it a reliable building block for scale-up chemistry .

Physicochemical Property Optimization in Lead Series

Use the 8-methyl analog as a reference compound to fine-tune lipophilicity and metabolic stability within benzazepine lead series. The ΔlogP of +0.6 compared to the unsubstituted parent offers a measurable adjustment in ADME properties without introducing significant steric bulk or synthetic complexity [1].

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